N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative featuring a 4-isopropylbenzylidene hydrazone group and a 3-(5-methylthiophen-2-yl) substituent on the pyrazole core. This compound belongs to a class of hydrazone-linked pyrazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and sensor applications .
Notably, in-silico studies have identified this compound (referred to as VRB2) as a promising vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, demonstrating superior cell viability under hypoxic conditions compared to the clinically used drug Sunitinib . Its bioactivity is attributed to the suppression of VEGFR-2-mediated signaling cascades, positioning it as a candidate for further preclinical evaluation.
Properties
CAS No. |
303107-73-5 |
|---|---|
Molecular Formula |
C19H20N4OS |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-12(2)15-7-5-14(6-8-15)11-20-23-19(24)17-10-16(21-22-17)18-9-4-13(3)25-18/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
OWJXFVDWWXPVME-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carbohydrazide derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with structurally or functionally related compounds:
Structural Analogues
Key Findings
Anticancer Activity :
- The 4-tert-butyl and 4-chlorophenyl derivatives (e.g., compound 26 in ) exhibit potent apoptosis induction in lung cancer cells (IC50 = 0.28 µM), outperforming the target compound’s in-silico predictions .
- VRB2 (the target compound) shows enhanced hypoxia resistance compared to Sunitinib, suggesting unique advantages in tumor microenvironments .
Antibacterial Activity :
- Dichlorobenzylidene derivatives (e.g., ) demonstrate broad-spectrum antibacterial effects with MIC values as low as 2 µg/mL against Bacillus subtilis and Escherichia coli .
Structural Influences :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial and anticancer activities but may reduce solubility .
- Methoxy and isopropyl substituents improve fluorescence properties and sensor applicability, as seen in E-MBPC .
Thiophene vs. Aryl-substituted derivatives (e.g., 4-chlorophenyl) favor apoptosis via caspase activation .
Biological Activity
N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.45 g/mol. The structure features a pyrazole ring, a hydrazone functional group, and substituents that enhance its reactivity and biological activity.
1. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
2. Antioxidant Properties
Research has shown that this compound possesses strong antioxidant capabilities, which are critical in mitigating oxidative stress-related damage in cells. The presence of specific functional groups within its structure enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
3. Anti-Cancer Activity
The compound has been evaluated for its anti-cancer potential across multiple cancer cell lines. In vitro studies reveal that it inhibits cell proliferation effectively, with mechanisms likely involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Notably, it has shown promising results against leukemia and breast cancer cells.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, causing structural disruptions.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity is attributed to the ability to neutralize ROS, thus preventing cellular damage.
- Apoptotic Pathways Activation : In cancer cells, it activates caspases and other apoptotic markers, leading to programmed cell death.
Data Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of similar pyrazole derivatives found that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Cancer Cell Proliferation : In a comparative study involving various pyrazole derivatives, this compound exhibited superior anti-proliferative effects on MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
